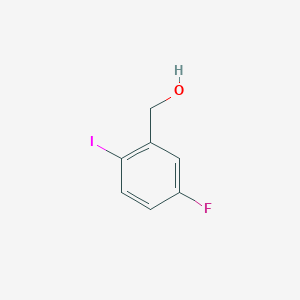

(5-Fluoro-2-iodophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFLIEHAFIVXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468902 | |

| Record name | (5-Fluoro-2-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877264-43-2 | |

| Record name | 5-Fluoro-2-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877264-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-2-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoro-2-iodophenyl)methanol (CAS No. 877264-43-2): A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Iodinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Concurrently, the carbon-iodine bond serves as a versatile synthetic handle, particularly for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a detailed technical overview of (5-Fluoro-2-iodophenyl)methanol, a bifunctional building block that embodies these principles, offering significant potential in the synthesis of novel therapeutics. While specific literature on this exact isomer is sparse, this document will leverage established chemical principles and data from closely related analogues to provide a comprehensive and practical resource for researchers.

Physicochemical Properties and Structural Attributes

The unique arrangement of substituents on the phenyl ring of this compound dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 877264-43-2 | [2], [3] |

| Molecular Formula | C₇H₆FIO | [4] |

| Molecular Weight | 252.02 g/mol | |

| IUPAC Name | This compound | [3] |

The key structural features of this molecule are the nucleophilic hydroxymethyl group, the electron-withdrawing fluorine atom, and the reactive carbon-iodine bond. The fluorine at the 5-position influences the electronic properties of the aromatic ring, while the ortho-iodine is sterically accessible for various coupling reactions.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-fluoro-1-iodobenzene. The following proposed multi-step synthesis is based on well-established organic transformations.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of 4-Fluoro-1-iodobenzene

-

To a solution of 4-fluoro-1-iodobenzene (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add bromine (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-4-fluoro-1-iodobenzene.

Step 2: Formylation via Halogen-Metal Exchange

-

Dissolve 2-bromo-4-fluoro-1-iodobenzene (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.

-

Stir for 1 hour at -78°C, then add anhydrous N,N-dimethylformamide (DMF) (1.5 eq).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 4-fluoro-2-iodo-benzaldehyde.

Step 3: Reduction to this compound

-

Dissolve 4-fluoro-2-iodo-benzaldehyde (1.0 eq) in methanol.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0°C.

-

Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and then acidify with dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex drug candidates. The ortho-iodo and meta-fluoro substitution pattern is a key feature in several classes of bioactive molecules.

Gateway to Biaryl Structures via Cross-Coupling Reactions

The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug synthesis.

Caption: Cross-coupling applications of this compound.

Exemplary Suzuki Coupling Protocol (General):

-

To a degassed mixture of this compound (1.0 eq), a suitable boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like dioxane/water, add a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100°C until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

The resulting biaryl methanol can be a precursor to a wide range of kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluorine atom can enhance binding to the target protein and improve metabolic stability.

Analytical Characterization

-

¹H NMR: A characteristic singlet for the benzylic protons (CH₂OH) around 4.5-4.8 ppm. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹³C NMR: The carbon bearing the iodine would be shifted upfield compared to its non-iodinated counterpart. The carbon attached to the fluorine would show a large C-F coupling constant.

-

¹⁹F NMR: A singlet or a multiplet depending on the coupling with neighboring protons.

-

Mass Spectrometry: A clear molecular ion peak at m/z = 252.02, along with characteristic isotopic patterns for iodine.

Conclusion

This compound is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and an iodine atom on a phenylmethanol scaffold provides a powerful platform for the synthesis of complex and potentially bioactive molecules. The synthetic routes and applications outlined in this guide, based on established chemical principles and analogies to related compounds, offer a solid foundation for researchers to incorporate this versatile intermediate into their drug discovery programs. Further investigation and publication of the specific properties and reactivity of this compound would be a valuable contribution to the scientific community.

References

- MySkinRecipes. (3-Fluoro-4-iodophenyl)methanol.

- Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.

- Google Patents. Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to (5-Fluoro-2-iodophenyl)methanol for Researchers and Drug Development Professionals

This compound is a halogenated aromatic alcohol that has emerged as a significant building block in the landscape of organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The strategic placement of three distinct functional groups—a reactive iodophenyl moiety, a metabolically influential fluorine atom, and a versatile benzyl alcohol—provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (5--Fluoro-2-iodophenyl)methanol, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

Compound Identification and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its effective use. This compound is identified by the following nomenclature and structural representations:

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Appearance | Faint beige crystalline needles or solid | [5] |

| Molecular Weight | 252.02 g/mol | [3][4] |

| Purity | ≥97% | [5] |

| Storage Temperature | Room temperature, protect from light | [3][6] |

The presence of the highly electronegative fluorine atom and the large, polarizable iodine atom significantly influences the molecule's electronic properties and reactivity. The fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, a desirable trait in drug design.[7] The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions.[7]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectral data is not extensively available in the provided search results, a theoretical analysis based on its structure allows for the prediction of its spectroscopic characteristics.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and iodine substituents.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the chemical shifts being influenced by the attached functional groups.

-

¹⁹F NMR Spectroscopy : The fluorine NMR spectrum will provide a clear signal for the single fluorine atom, which can be a useful diagnostic tool for confirming its presence and electronic environment.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methylene group, and C-O stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of the hydroxyl group and other characteristic fragments, and the isotopic pattern of iodine will be observable.

Synthesis and Reactivity

The synthesis of this compound can be envisioned through the reduction of a corresponding carbonyl compound, such as 5-fluoro-2-iodobenzaldehyde or 5-fluoro-2-iodobenzoic acid, using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

The reactivity of this compound is governed by its three key functional groups, making it a versatile synthetic intermediate.

-

Benzylic Alcohol : The primary alcohol group can undergo a variety of transformations:

-

Oxidation : It can be oxidized to form the corresponding aldehyde or carboxylic acid, providing a gateway to other functional groups.

-

Esterification and Etherification : The hydroxyl group can be readily converted to esters or ethers.

-

-

Aryl Iodide : The carbon-iodine bond is the most reactive site for cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[7] These include:

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling : Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling : Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination : Reaction with amines to form aniline derivatives.

-

-

Aryl Fluoride : The fluorine atom is generally unreactive under typical cross-coupling conditions, allowing for the selective functionalization of the aryl iodide position. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 877264-43-2|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoro-5-iodobenzyl alcohol | C7H6FIO | CID 22220046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-iodobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 6. 2-Fluoro-5-iodobenzyl alcohol 95% | CAS: 438050-27-2 | AChemBlock [achemblock.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis of (5-Fluoro-2-iodophenyl)methanol: Pathways, Mechanisms, and Experimental Protocols

An in-depth technical guide by a Senior Application Scientist

Introduction

(5-Fluoro-2-iodophenyl)methanol is a key halogenated building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom that can enhance metabolic stability and binding affinity, and an iodine atom that serves as a versatile handle for cross-coupling reactions, makes it an invaluable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in established chemical principles. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to guide researchers in drug development and organic synthesis.

Part 1: Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary alcohol functionality is a key disconnection point. Alcohols are most commonly prepared via the reduction of carbonyl compounds. This suggests two primary precursors: an aldehyde (5-Fluoro-2-iodobenzaldehyde) or a carboxylic acid (5-Fluoro-2-iodobenzoic acid). Each of these precursors can be synthesized through various established methods, offering flexibility in starting material selection and synthetic strategy.

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthesis Pathway via Aldehyde Reduction

This is arguably the most direct and widely applicable route, leveraging the selective reduction of an aldehyde. The pathway is divided into two core stages: the synthesis of the aldehyde intermediate and its subsequent reduction.

The most common method for preparing this intermediate is the electrophilic iodination of a commercially available starting material.

Causality and Mechanism: The synthesis from 2-fluorobenzaldehyde relies on the principles of electrophilic aromatic substitution.[3] The fluorine atom is an ortho-, para-directing deactivator, while the aldehyde group is a meta-directing deactivator. The powerful ortho-, para-directing effect of the fluorine atom at position 1 dominates, guiding the incoming iodine electrophile to the para position (position 5), overcoming the meta-directing influence of the aldehyde group at position 2. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis or Brønsted acid (like trifluoroacetic acid) is an effective iodinating system.

Caption: Experimental workflow for the synthesis of 5-Fluoro-2-iodobenzaldehyde.

Experimental Protocol: Synthesis of 5-Fluoro-2-iodobenzaldehyde [3]

-

Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add N-iodosuccinimide (NIS) (1.1 eq).

-

Initiation: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the mixture. The causality here is that the acid protonates NIS, generating a more potent electrophilic iodine species.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step is critical to neutralize any remaining iodine and NIS.

-

Extraction: Transfer the mixture to a separatory funnel, extract the product with DCM (3x volumes). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 5-Fluoro-2-iodobenzaldehyde.

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis.[4][5]

Choice of Reducing Agent: Two primary hydride-based reagents are considered for this step: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Sodium Borohydride (NaBH₄): This is the preferred reagent for this specific transformation. It is a mild reducing agent, selective for aldehydes and ketones, and is safe to handle in protic solvents like methanol or ethanol.[4] Its chemoselectivity ensures that the fluoro and iodo substituents remain untouched.

-

Lithium Aluminum Hydride (LiAlH₄): While highly effective, LiAlH₄ is a much stronger and less selective reducing agent.[5] It reacts violently with protic solvents and requires strictly anhydrous conditions (e.g., in THF or diethyl ether) and a separate, careful aqueous workup step.[6] For a simple aldehyde reduction, its high reactivity is unnecessary and introduces operational hazards.

Therefore, NaBH₄ provides the most self-validating and trustworthy protocol for this step.

Experimental Protocol: Reduction using Sodium Borohydride

-

Setup: Dissolve 5-Fluoro-2-iodobenzaldehyde (1.0 eq) in methanol (MeOH, approx. 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The excess reagent ensures the reaction goes to completion. The reaction is exothermic, and portion-wise addition at 0 °C helps control the temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde spot.

-

Workup: Carefully quench the reaction by the slow addition of water or dilute HCl (1 M) to destroy excess NaBH₄.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-Fluoro-2-iodobenzaldehyde | Key intermediate |

| Reducing Agent | Sodium Borohydride (NaBH₄) | High selectivity, safety, and mild conditions[4] |

| Solvent | Methanol | Protic solvent compatible with NaBH₄ |

| Temperature | 0 °C to Room Temp | Controls initial exotherm, allows for completion |

| Typical Yield | >95% | High efficiency of aldehyde reduction |

| Purity (crude) | >90% | Generally a clean reaction |

Part 3: Alternative Pathway via Carboxylic Acid Reduction

An alternative route involves the reduction of 5-Fluoro-2-iodobenzoic acid. This pathway may be advantageous if the benzoic acid derivative is more readily available or cost-effective than the corresponding aldehyde.

This intermediate is commercially available but can also be synthesized from 2-Amino-5-fluorobenzoic acid via a Sandmeyer-type reaction.[1][7] This classic transformation involves the diazotization of the aniline with sodium nitrite in an acidic medium, followed by treatment with an iodide salt (e.g., KI) to displace the diazonium group.[1]

Choice of Reducing Agent: Unlike aldehydes, carboxylic acids are resistant to reduction by mild agents like NaBH₄. A powerful hydride donor is required to reduce the resonance-stabilized carboxyl group. Lithium aluminum hydride (LiAlH₄) is the standard and necessary reagent for this transformation.[5] The reaction must be performed under strictly anhydrous conditions, typically in an etheral solvent like THF.

Experimental Protocol: Reduction using Lithium Aluminum Hydride

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Addition: Dissolve 5-Fluoro-2-iodobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition must be controlled to manage the evolution of hydrogen gas.

-

Reaction: After the addition, warm the mixture to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Workup (Fieser method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, and careful addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude this compound.

Conclusion

Two robust and reliable pathways for the synthesis of this compound have been presented.

-

The Aldehyde Reduction Pathway is generally the more favorable route due to its higher safety profile, milder reaction conditions, and operational simplicity. The use of NaBH₄ avoids the hazards associated with LiAlH₄.

-

The Carboxylic Acid Reduction Pathway is a viable alternative, particularly if 5-fluoro-2-iodobenzoic acid is the more accessible starting material. However, this route necessitates the use of the highly reactive LiAlH₄, requiring more stringent experimental precautions.

The choice of pathway will ultimately depend on starting material availability, laboratory capabilities, and scale of synthesis. Both methods, when executed with precision, provide efficient access to this critical synthetic building block.

References

- Autechaux, S. (2025). Understanding the Properties and Synthesis of 5-Fluoro-2-iodobenzoic Acid. [Link]

- Wikipedia.

- Organic Chemistry Portal.

- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

- Clark, J. (2023). Reduction of aldehydes and ketones. Chemguide. [Link]

- LibreTexts Chemistry. 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]

- Chemistry LibreTexts. Ketone and Aldehyde Reduction to Alcohols. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Fluoro-5-iodobenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

In-depth Technical Guide: Spectral Data of (5-Fluoro-2-iodophenyl)methanol - Data Unavailability

To Our Valued Researchers, Scientists, and Drug Development Professionals,

Our objective is to provide an in-depth technical guide on the spectral data of (5-Fluoro-2-iodophenyl)methanol, encompassing ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of this compound.

However, after a comprehensive search of publicly available scientific databases, chemical literature, and commercial supplier information, we have been unable to locate the specific experimental spectral data for this compound (CAS No. 877264-43-2). While the existence of such data is often alluded to by chemical suppliers[1][2], the actual spectra or detailed spectral data (chemical shifts, coupling constants, peak assignments, etc.) are not provided in accessible formats.

This document will, therefore, outline the theoretical expectations for the spectral data of this compound based on the analysis of related compounds and general principles of spectroscopy. It will also detail the standard methodologies for acquiring and interpreting such data, should a sample of the compound be available for analysis.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound dictates the anticipated features in its various spectra. The molecule consists of a benzene ring substituted with a fluorine atom, an iodine atom, and a hydroxymethyl group. This combination of functionalities will give rise to a unique spectral fingerprint.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.

Expected Chemical Shifts (δ) and Multiplicities:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) |

| Ar-H (adjacent to I) | 7.5 - 7.8 | Doublet of doublets (dd) | ~8-9 Hz (ortho), ~2-3 Hz (meta) |

| Ar-H (between F and CH₂OH) | 7.0 - 7.3 | Triplet of doublets (td) or Doublet of doublet of doublets (ddd) | ~8-9 Hz (ortho), ~5-6 Hz (meta, H-F) |

| Ar-H (adjacent to F) | 6.8 - 7.1 | Doublet of doublets (dd) | ~8-9 Hz (ortho), ~2-3 Hz (meta) |

| -CH₂- | 4.5 - 4.8 | Singlet (s) or Doublet (d) if coupled to -OH | J(H,H) if coupled |

| -OH | Variable (broad singlet) | Broad singlet (br s) | None (typically) |

Causality behind Predictions:

-

The aromatic protons are expected in the downfield region (6.8-7.8 ppm) due to the deshielding effect of the benzene ring current.

-

The electron-withdrawing effects of the iodine and fluorine atoms will further influence the chemical shifts of the adjacent protons.

-

The benzylic protons of the -CH₂OH group are expected around 4.5-4.8 ppm, shifted downfield due to the adjacent oxygen and aromatic ring.

-

The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Expected Chemical Shifts (δ):

| Carbon | Predicted Chemical Shift (ppm) |

| C-I | 90 - 100 |

| C-CH₂OH | 140 - 145 |

| C-H (adjacent to I) | 135 - 140 |

| C-H (between F and CH₂OH) | 115 - 120 (with C-F coupling) |

| C-F | 160 - 165 (with large C-F coupling) |

| C-H (adjacent to F) | 110 - 115 (with C-F coupling) |

| -CH₂OH | 60 - 65 |

Causality behind Predictions:

-

The carbon attached to the highly electronegative fluorine atom (C-F) will exhibit the largest downfield shift in the aromatic region, and will show a large one-bond C-F coupling constant.

-

The carbon bonded to iodine (C-I) is expected to be significantly shielded (upfield shift) due to the "heavy atom effect".

-

The other aromatic carbons will have chemical shifts influenced by the inductive and resonance effects of the substituents.

-

The benzylic carbon of the -CH₂OH group is expected in the typical range for such carbons.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O stretch (primary alcohol) | 1000 - 1050 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-I stretch | 500 - 600 | Medium |

Causality behind Predictions:

-

A broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding.

-

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

The C-O stretching of the primary alcohol will give a strong band in the fingerprint region.

-

The C-F and C-I stretching vibrations are also expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Expected m/z values:

| Ion | m/z | Comments |

| [M]⁺ | 252 | Molecular ion |

| [M-H]⁺ | 251 | Loss of a hydrogen radical |

| [M-OH]⁺ | 235 | Loss of a hydroxyl radical |

| [M-H₂O]⁺ | 234 | Loss of water |

| [M-CH₂OH]⁺ | 221 | Loss of the hydroxymethyl group |

| [C₆H₃FI]⁺ | 221 | Fragment corresponding to the aromatic ring |

| [C₇H₆FO]⁺ | 125 | Loss of an iodine radical |

Causality behind Predictions:

-

The molecular ion peak is expected at m/z 252, corresponding to the molecular weight of the compound.

-

The presence of iodine (atomic weight ~127) will lead to a significant mass loss upon fragmentation.

-

Common fragmentation pathways for benzyl alcohols include the loss of H, OH, H₂O, and the entire hydroxymethyl group.

-

The cleavage of the C-I bond is also a likely fragmentation pathway.

Experimental Protocols

Should a sample of this compound become available, the following are standard protocols for acquiring the spectral data.

6.1 NMR Spectroscopy

Figure 2. General workflow for NMR data acquisition and processing.

6.2 Infrared (IR) Spectroscopy

Figure 3. General workflow for IR data acquisition.

6.3 Mass Spectrometry

Figure 4. General workflow for mass spectrometry analysis.

Conclusion

While a definitive guide to the spectral data of this compound cannot be provided at this time due to the lack of publicly available experimental data, this document serves to outline the expected spectral characteristics based on established principles of chemical spectroscopy. The provided theoretical data and standard experimental protocols are intended to be a valuable resource for researchers working with this compound. We will continue to monitor scientific publications and databases for the emergence of this data and will update this guide accordingly.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- J&K Scientific LLC. This compound.

Sources

An In-depth Technical Guide to the 13C NMR of (5-Fluoro-2-iodophenyl)methanol: Principles, Prediction, and Practical Considerations

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of (5-Fluoro-2-iodophenyl)methanol, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize NMR spectroscopy for structural elucidation and quality control. By integrating foundational principles with field-proven insights, this guide explains the causal relationships behind spectral features and offers a robust framework for interpreting the 13C NMR data of this and structurally related halogenated aromatic compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile synthetic intermediate frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a fluorinated aromatic ring, an iodinated carbon, and a primary alcohol—provides multiple reaction sites for molecular elaboration. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the iodine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Given its pivotal role, unambiguous structural confirmation is paramount. 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton of the molecule. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the 13C NMR spectrum of this specific molecule.

Theoretical Principles: Understanding Substituent Effects and C-F Coupling

The 13C NMR spectrum of this compound is dictated by the electronic effects of its substituents and the phenomenon of spin-spin coupling between carbon-13 and fluorine-19 nuclei.

Substituent Chemical Shift (SCS) Effects

The chemical shift of each carbon atom in the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.

-

Hydroxymethyl Group (-CH₂OH): This group is weakly activating and exhibits a notable effect on the ipso-carbon (C1), causing a downfield shift. Its effect on other ring carbons is less pronounced.

-

Iodine Atom (-I): As a large, polarizable halogen, iodine exerts a significant "heavy atom effect." This results in a strong shielding of the directly attached carbon (C2), causing a substantial upfield shift (to a lower ppm value). This is a key diagnostic feature for identifying the iodinated carbon.

-

Fluorine Atom (-F): Fluorine is highly electronegative and exerts a strong inductive (-I) effect, which deshields nearby carbons. However, it also has a strong mesomeric (+M) effect due to its lone pairs, which can shield ortho and para carbons. The most dramatic effect is the large downfield shift of the carbon directly bonded to fluorine (C5).

Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling

Since ¹⁹F has a nuclear spin of ½ (similar to ¹H), it couples to nearby ¹³C nuclei, resulting in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

-

One-Bond Coupling (¹JCF): This is the largest coupling, typically in the range of 240-260 Hz for aromatic C-F bonds. The signal for the carbon atom directly attached to the fluorine (C5) will appear as a doublet with a large splitting.

-

Two-Bond Coupling (²JCF): The coupling to carbons two bonds away (C4 and C6) is also significant, typically ranging from 20-30 Hz. These carbon signals will appear as doublets.

-

Three-Bond Coupling (³JCF): Coupling over three bonds (to C1 and C3) is generally smaller, in the range of 5-10 Hz.

-

Four-Bond Coupling (⁴JCF): Coupling to the carbon four bonds away (C2) is usually the smallest, often less than 3 Hz, and may not always be resolved.

Experimental Protocol for High-Quality 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of this compound requires careful attention to sample preparation and instrument parameters.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is relatively non-polar and effectively dissolves the compound. A concentration of 10-20 mg in 0.6-0.7 mL of solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | 30° pulse angle to allow for faster repetition rates without saturating the signals, with proton decoupling. |

| Acquisition Time (AQ) | > 1.0 s | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2.0 s | A balance to allow for sufficient relaxation of quaternary carbons and efficient use of instrument time. |

| Number of Scans (NS) | 128 or higher | To achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance. |

| Spectral Width (SW) | ~250 ppm | To encompass the full range of expected chemical shifts, from aliphatic to aromatic carbons. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

The relationship between these experimental steps is illustrated in the workflow diagram below.

Predicted 13C NMR Spectrum: Analysis and Interpretation

While a publicly available, experimentally verified spectrum for this compound is not readily found in the literature, a highly accurate prediction can be made based on established substituent effects and data from analogous compounds.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts, coupling patterns, and assignments for the seven distinct carbon signals are presented below. The numbering scheme used for assignment is as follows:

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Assignment Rationale |

| C5 | 162.5 - 160.5 | Doublet | ¹JCF ≈ 245-250 | Directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a very large one-bond C-F coupling. |

| C1 | 143.0 - 141.0 | Doublet | ³JCF ≈ 7-9 | Ipso-carbon to the -CH₂OH group and meta to the fluorine. Deshielded and shows a three-bond coupling to fluorine. |

| C3 | 132.0 - 130.0 | Doublet | ³JCF ≈ 6-8 | Para to the fluorine and ortho to the iodine. Shows a three-bond coupling to fluorine. |

| C6 | 118.0 - 116.0 | Doublet | ²JCF ≈ 22-25 | Ortho to the fluorine, experiencing its shielding mesomeric effect. Exhibits a characteristic two-bond coupling. |

| C4 | 115.0 - 113.0 | Doublet | ²JCF ≈ 21-24 | Ortho to the fluorine and meta to the iodine. Also shows a two-bond C-F coupling. |

| C2 | 98.0 - 96.0 | Singlet (or narrow d) | ⁴JCF < 3 | The iodinated carbon. The "heavy atom effect" of iodine causes a strong upfield shift, making this the most shielded aromatic carbon. The four-bond coupling to fluorine is typically very small and may not be resolved. |

| -CH₂OH | 68.0 - 66.0 | Singlet | - | Benzylic alcohol carbon, shifted downfield due to the attached oxygen. No coupling to fluorine is expected. |

Visualizing C-F Coupling Relationships

The through-bond coupling relationships between the fluorine atom and the aromatic carbons can be visualized as follows:

Conclusion: A Self-Validating System for Structural Confirmation

The 13C NMR spectrum of this compound provides a wealth of information that, when correctly interpreted, serves as a self-validating system for its structural confirmation. The key diagnostic features are:

-

Seven distinct carbon signals: Confirming the presence of seven unique carbon environments.

-

The highly deshielded C-F carbon (C5): Appearing as a doublet with a very large coupling constant (¹JCF > 240 Hz).

-

The highly shielded C-I carbon (C2): Appearing far upfield (δ < 100 ppm) due to the heavy atom effect.

-

Four additional aromatic carbons: All appearing as doublets due to multi-bond couplings with fluorine.

-

One aliphatic carbon signal: Corresponding to the benzylic alcohol (-CH₂OH).

By systematically analyzing the chemical shifts and, critically, the C-F coupling patterns, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent synthetic transformations.

References

- Carbon-13 Nuclear Magnetic Resonance Studies of some Fluorinated and Trifluoromethylated Aromatic Compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- 13C NMR Chemical Shifts Table.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- 13C NMR Chemical Shifts Database.

- PubChem Compound Summary for CID 11579697, this compound.

Mass spectrometry of (5-Fluoro-2-iodophenyl)methanol

An In-depth Technical Guide to the Mass Spectrometry of (5-Fluoro-2-iodophenyl)methanol

Foreword: Deconstructing the Molecule

In the landscape of pharmaceutical development and chemical synthesis, the structural elucidation of halogenated organic compounds is a critical task. This compound presents a unique analytical challenge due to the presence of two distinct halogens—fluorine and iodine—on an aromatic alcohol scaffold. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is fundamental to quality control, metabolite identification, and reaction monitoring. This guide eschews a generic template, instead adopting a structure that mirrors the analytical thought process: from first principles of ionization and fragmentation to the practical application of these principles in a laboratory setting. We will explore the causality behind our experimental choices, ensuring that each step is part of a self-validating analytical system.

Physicochemical Profile and Analytical Considerations

Before any analysis, understanding the analyte is paramount. This compound (C₇H₆FIO) has a molecular weight of approximately 252.02 g/mol .[1][2] Its structure, featuring a polar hydroxyl group and a halogenated aromatic ring, renders it amenable to several common ionization techniques. The presence of iodine, a single-isotope element (¹²⁷I), and fluorine, also monoisotopic (¹⁹F), simplifies the resulting mass spectrum by eliminating the complex isotopic patterns associated with chlorine or bromine.[3][4] This characteristic is a significant advantage, as the molecular ion region will be unambiguous.

| Property | Value | Source |

| Molecular Formula | C₇H₆FIO | [1][2] |

| Average Mass | 252.02 g/mol | [1] |

| Monoisotopic Mass | 251.94474 Da | [1][2] |

| Key Structural Features | Primary alcohol, Phenyl ring, Fluorine substituent, Iodine substituent | N/A |

Ionization Strategies: Choosing the Right Tool

The choice of ionization method dictates the nature of the resulting mass spectrum. The primary decision lies between "hard" and "soft" ionization techniques, a choice that hinges on the analytical goal: detailed structural fragmentation or unambiguous molecular weight determination.[5][6]

Electron Impact (EI) Ionization: The Hard Approach

Electron Impact (EI) is the classic method for small, volatile organic molecules.[5] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and, critically, to fragment extensively.[6]

-

Why 70 eV? This energy level is an industry standard that maximizes ionization efficiency and produces reproducible fragmentation patterns. This reproducibility is crucial for comparing spectra against established libraries for compound identification.

-

Expected Outcome: EI analysis of this compound will produce a radical cation (M⁺•) and a rich tapestry of fragment ions. While the molecular ion peak may be of low intensity or even absent, which is common for primary alcohols, the resulting fragments provide a structural fingerprint.[7]

Electrospray Ionization (ESI): The Soft Approach

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules and is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[8] It imparts minimal energy to the analyte, typically resulting in a protonated molecule [M+H]⁺ or other adducts with very little fragmentation.[6][9]

-

Why ESI? When the primary goal is to confirm the molecular weight of the compound or to analyze it within a complex mixture via LC-MS, ESI is the superior choice.[10] It provides a strong signal for the molecular ion, which can then be selected for further analysis.

-

Tandem Mass Spectrometry (MS/MS): The power of ESI is fully realized when coupled with tandem mass spectrometry (MS/MS).[11][12] In this technique, the intact protonated molecule ([M+H]⁺ at m/z 253) is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. This controlled fragmentation provides specific structural information, linking the precursor ion to its product ions.

Predicted Fragmentation Pathways: The Molecular Blueprint

The true power of mass spectrometry lies in interpreting fragmentation patterns to deduce a molecule's structure. The stability of the resulting cations and neutral losses governs these pathways.

EI Fragmentation

Upon 70 eV electron impact, the this compound molecular ion (M⁺• at m/z 252) will undergo several predictable cleavage events.

-

Loss of Water (M-18): A hallmark of alcohols is the facile elimination of a neutral water molecule (18 Da), which is a very common fragmentation pathway.[13] This would produce a significant peak at m/z 234. Often, this peak can be more intense than the molecular ion peak itself.

-

Alpha (α)-Cleavage: Cleavage of the bond adjacent to the oxygen atom is highly favorable for alcohols.[7][13][14] In this case, the C-C bond between the ring and the CH₂OH group would break, leading to the loss of a •CH₂OH radical (31 Da). This results in the formation of a stable 5-fluoro-2-iodophenyl cation at m/z 221 .

-

Benzylic Cleavage (Loss of •OH): Loss of a hydroxyl radical (17 Da) forms the 5-fluoro-2-iodobenzyl cation at m/z 235 . This cation is resonance-stabilized, making this a probable fragmentation route.

-

Halogen Loss: The carbon-halogen bond strength dictates the ease of cleavage. The C-I bond is significantly weaker than the C-F bond.

-

Loss of Iodine (•I): Cleavage of the iodine radical (127 Da) is a highly probable event, leading to a 5-fluorobenzyl methanol cation at m/z 125 .

-

Loss of Fluorine (•F): Loss of a fluorine radical (19 Da) is far less likely due to the high strength of the C-F bond.

-

The following diagram illustrates these key predicted fragmentation pathways under Electron Impact ionization.

Caption: Predicted EI fragmentation pathways for this compound.

ESI-MS/MS Fragmentation

In ESI, we begin with the protonated molecule [M+H]⁺ at m/z 253. CID fragmentation is generally more targeted.

-

Neutral Loss of Water: The most facile fragmentation will be the loss of a neutral water molecule (18 Da) from the protonated alcohol. This will yield the most abundant product ion, the 5-fluoro-2-iodobenzyl cation at m/z 235 .

-

Subsequent Fragmentation: Further fragmentation of the m/z 235 ion could occur at higher collision energies, likely involving the loss of a neutral HI molecule (128 Da) to yield a fragment at m/z 107.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |

| EI-MS | 252 (M⁺•) | 234 | H₂O |

| 221 | •CH₂OH | ||

| 235 | •OH | ||

| 125 | •I | ||

| ESI-MS/MS | 253 ([M+H]⁺) | 235 | H₂O |

Experimental Protocols

Scientific integrity demands reproducible, well-documented methods. The following protocols provide a robust starting point for analysis.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for structural confirmation via fragmentation analysis.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL.

-

-

Gas Chromatography (GC) Method:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is optimized for molecular weight confirmation and analysis in complex matrices.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute to a working concentration of ~1 µg/mL using a mobile phase-matched solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

Liquid Chromatography (LC) Method:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 4.5 kV.[11]

-

Drying Gas: Nitrogen at 300 °C with a flow of 12 L/min.[11]

-

MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor at m/z 253.

-

MS2 (Product Ion Scan): Isolate the precursor ion at m/z 253 and apply collision energy (start with a ramp, e.g., 10-30 eV) to generate fragment ions.

-

The following diagram outlines the generalized workflow for mass spectrometry analysis.

Caption: Generalized workflow for the mass spectrometric analysis of organic compounds.

Data Interpretation: A Self-Validating System

The trustworthiness of an analysis comes from the convergence of evidence. When analyzing the data from this compound, the following points should be confirmed:

-

In EI-MS: Does the spectrum contain peaks corresponding to the predicted losses of water (m/z 234), •CH₂OH (m/z 221), and •I (m/z 125)? The presence of these key fragments validates the structure.

-

In ESI-MS/MS: Is the precursor ion at m/z 253? Does it fragment to a major product ion at m/z 235 upon CID? This confirms the molecular mass and the labile nature of the protonated alcohol.

-

High-Resolution MS: Using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) allows for the determination of the accurate mass and elemental composition.[15][16][17] The measured monoisotopic mass should match the theoretical value (251.94474 Da) within a narrow mass tolerance (e.g., < 5 ppm), providing ultimate confidence in the elemental formula C₇H₆FIO.

References

- Title: Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry Source: ACS Public

- Title: Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry Source: PubMed URL:[Link]

- Title: Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry Source: PubMed URL:[Link]

- Title: Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Public

- Title: Ionization Methods in Mass Spec: Making Molecules Fly Source: Bitesize Bio URL:[Link]

- Title: Mass spectra of fluorocarbons Source: National Institute of Standards and Technology URL:[Link]

- Title: Mass Spectra of Fluorocarbons Source: National Institute of Standards and Technology URL:[Link]

- Title: Variations in detection efficiency of halobenzenes studied by using gas chromatography/laser ionization mass spectrometry: correlation with excited-state lifetimes Source: Analytical Chemistry - ACS Public

- Title: (PDF)

- Title: Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Source: National Institutes of Health (NIH) URL:[Link]

- Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL:[Link]

- Title: Studies on organic fluorine compounds. II.

- Title: Ionization Methods in Organic Mass Spectrometry Source: Washington University in St. Louis URL:[Link]

- Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC Intern

- Title: Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB Source: YouTube URL:[Link]

- Title: this compound Source: J&K Scientific URL:[Link]

- Title: 13.04 Isotopic Abundance in Mass Spectrometry Source: YouTube URL:[Link]

- Title: Br and Cl - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

- Title: 2-Fluoro-5-iodobenzyl alcohol Source: PubChem - NIH URL:[Link]

- Title: MASS SPECTROMETRY: FRAGMENTATION P

- Title: Fragmentation of different functional groups Source: Slideshare URL:[Link]

- Title: (2-Fluoro-5-iodo-3-methoxyphenyl)(phenyl)methanol Source: PubChem - NIH URL:[Link]

- Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry Source: YouTube URL:[Link]

- Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines Source: Chad's Prep URL:[Link]

- Title: 1.7.4: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

- Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL:[Link]

- Title: How can you identify the presence of halogens using mass spectrometry? Source: TutorChase URL:[Link]

- Title: Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS Source: National Institutes of Health (NIH) URL:[Link]

- Title: Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS Source: Heliyon URL:[Link]

- Title: 2-Fluorophenylmethylcarbinol Source: NIST WebBook URL:[Link]

- Title: ESI-MS and ESI-MS n product ions of compounds occurring in the methanol extracts of scapes from P. chiquitensis.

- Title: Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine Source: SciELO URL:[Link]

- Title: Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole Source: ResearchG

- Title: (2-Bromo-5-iodophenyl)methanol Source: PubChem URL:[Link]

Sources

- 1. 2-Fluoro-5-iodobenzyl alcohol | C7H6FIO | CID 22220046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. tutorchase.com [tutorchase.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the FT-IR Spectroscopic Analysis of (5-Fluoro-2-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-iodophenyl)methanol is a key halogenated building block in medicinal chemistry, valued for its utility in synthesizing complex pharmaceutical compounds.[1][2] The precise arrangement of its functional groups—hydroxyl, fluoro, and iodo substituents on an aromatic frame—imparts unique reactivity and physicochemical properties that are leveraged in drug design.[3] Consequently, rigorous structural confirmation and quality assessment are paramount. This in-depth guide details the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the comprehensive characterization of this compound. We will explore the underlying principles of the technique, present a field-proven experimental protocol using Attenuated Total Reflectance (ATR), and provide a detailed interpretation of the resulting spectrum, correlating specific vibrational modes to the molecule's structural features.

The Strategic Importance of this compound in Pharmaceutical Synthesis

The utility of this compound in drug development stems from its trifunctional nature. The primary alcohol (-CH₂OH) serves as a versatile handle for esterification, oxidation to aldehydes or carboxylic acids, or substitution reactions.[2] The C-I bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex carbon-carbon or carbon-heteroatom bonds.[2] The C-F bond often enhances metabolic stability and modulates the lipophilicity and binding affinity of the final drug molecule.[3]

Given this synthetic importance, verifying the compound's identity and purity is a critical first step. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the presence of key functional groups, making it an indispensable tool for quality control and reaction monitoring.

The Power of Molecular Vibrations: Fundamentals of FT-IR

FT-IR spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes (stretching, bending, rocking, etc.). An FT-IR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint." Each peak in the spectrum corresponds to a specific type of bond vibration, allowing for the identification of the functional groups present.[4]

A Validated Protocol for FT-IR Analysis: The ATR Approach

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the sampling technique of choice.[5][6] It requires minimal to no sample preparation, eliminating the need for laborious methods like KBr pellet pressing, and provides high-quality, reproducible spectra.[7][8]

The core of the ATR technique is a crystal with a high refractive index (commonly diamond or germanium).[9] An infrared beam is passed through this crystal, where it undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal surface.[6][8] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.[8]

Experimental Workflow Diagram

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology

-

System Preparation:

-

Ensure the ATR crystal is immaculately clean. Wipe the surface gently with a solvent-moistened swab (e.g., spectroscopy-grade isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and water vapor), which is then automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Trapped air can reduce signal intensity.[9]

-

-

Data Acquisition:

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is sufficient for most structural elucidation purposes.

-

Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

The raw data is automatically processed by the instrument's software, which performs the background subtraction and a Fourier transform.

-

An ATR correction may be applied, which is an algorithm that adjusts the relative peak intensities to make the spectrum appear more like a traditional transmission spectrum.[7]

-

Spectral Dissection: Interpreting the Vibrational Fingerprint

The FT-IR spectrum of this compound can be logically divided into distinct regions, each providing specific structural information.

Molecular Structure and Key Bonds

Caption: Structure of this compound highlighting key bonds.

Table of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Field Insights |

| ~3350 - 3200 | Strong, Broad | O-H Stretch (Alcohol) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding between the alcohol groups in the solid state. Its presence is a primary confirmation of the hydroxyl functionality.[10][11] |

| ~3080 - 3030 | Medium to Weak | Aromatic C-H Stretch | These absorptions occur at a slightly higher frequency than aliphatic C-H stretches and confirm the presence of the benzene ring.[12][13][14] |

| ~2920 - 2850 | Medium | Aliphatic C-H Stretch | These peaks correspond to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂) group of the methanol substituent.[15] |

| ~1580, ~1470 | Medium to Strong | Aromatic C=C Ring Stretch | Aromatic compounds typically show a pair of sharp bands in this region due to the stretching vibrations within the benzene ring itself. Their positions and intensities are sensitive to the substitution pattern.[13][16] |

| ~1250 - 1200 | Strong | Aromatic C-F Stretch | The C-F bond is highly polar, resulting in a strong, characteristic absorption in this region. This is a key identifier for the fluoro-substituent.[17] |

| ~1020 - 1000 | Strong | C-O Stretch (Primary Alcohol) | The stretching vibration of the C-O single bond in a primary alcohol typically gives rise to a strong band in this area of the fingerprint region. |

| ~880 - 800 | Strong | Aromatic C-H Out-of-Plane Bend | The position of this strong band is highly diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is expected in this range.[18] |

| < 600 | Medium | C-I Stretch | The carbon-iodine bond involves a heavy atom (Iodine), resulting in a low-frequency vibration. This peak may be near the lower limit of a standard mid-IR spectrometer. |

Detailed Analysis

-

The Hydroxyl Region (4000-3000 cm⁻¹): The most unambiguous feature in the spectrum is the intense, broad absorption centered around 3300 cm⁻¹. This is the classic signature of an O-H stretching vibration involved in hydrogen bonding, definitively confirming the alcohol functional group.[19]

-

The C-H Stretching Region (3100-2800 cm⁻¹): Two distinct types of C-H stretches are present. The weaker peaks just above 3000 cm⁻¹ are characteristic of hydrogens attached directly to the aromatic ring.[14] The more intense peaks just below 3000 cm⁻¹ are from the sp³-hybridized carbons of the -CH₂OH group.

-

The Fingerprint Region (< 1600 cm⁻¹): This region, though complex, contains a wealth of structural information.

-

Aromatic Ring: The sharp peaks around 1580 and 1470 cm⁻¹ are due to the skeletal vibrations of the benzene ring.[12][16]

-

Halogen Substituents: The most crucial peaks for this specific molecule are from the C-X bonds. A very strong absorption expected between 1250-1200 cm⁻¹ is a reliable indicator of the C-F stretch.[17] The C-I stretch is expected at a much lower wavenumber (<600 cm⁻¹), as the greater mass of the iodine atom lowers the vibrational frequency.

-

Alcohol C-O Bond: A strong peak around 1010 cm⁻¹ is assigned to the C-O stretching of the primary alcohol, another key piece of confirmatory evidence.

-

Substitution Pattern: The pattern of C-H out-of-plane bending vibrations between 900-675 cm⁻¹ can confirm the 1,2,4-trisubstitution pattern on the aromatic ring.[14][18]

-

Ensuring Trustworthiness: A Self-Validating System

The integrity of an FT-IR analysis relies on a protocol that minimizes variables and validates the data.

-

Background Correction: As mentioned, taking a background scan before every sample is non-negotiable. It ensures that atmospheric interference is removed, preventing misinterpretation of peaks.

-

Consistent Pressure (ATR): Applying the same pressure for each measurement ensures a reproducible path length for the evanescent wave, leading to consistent peak intensities and reliable quantitative comparisons if needed.

-

Cross-Verification: While FT-IR is excellent for functional group identification, it should be used within a larger analytical framework. Confirmation of the molecular weight by Mass Spectrometry and the precise proton/carbon environment by Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal, comprehensive structural confirmation.

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR technique, is a powerful, efficient, and reliable method for the structural characterization of this compound. By systematically analyzing the spectrum—from the broad O-H stretch to the specific vibrations within the fingerprint region—a researcher can rapidly confirm the presence of all key functional groups and verify the integrity of this critical pharmaceutical intermediate. This guide provides the foundational knowledge and practical steps necessary to perform and interpret this analysis with confidence, ensuring the quality and identity of materials destined for drug discovery and development pipelines.

References

- Attenuated total reflectance - Wikipedia.

- Attenuated Total Reflectance (ATR) - Bruker.

- NIST Chemistry WebBook. National Institute of Standards and Technology.

- The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data.

- Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax.

- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd.

- Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Journal of Molecular Structure - Wikipedia.

- NIST Chemistry WebBook | MatDaCs.

- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts.

- IR Spectroscopy Tutorial: Aromatics. UCLA Department of Chemistry and Biochemistry.

- The NIST Chemistry Webbook - National Institute of Standards and Technology.

- NIST Chemistry WebBook - PubChem Data Source.

- Journal of Molecular Structure – Impact Factor, Ranking & Research Scope.

- Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy - S4Science.

- Journal of Molecular Structure. Elsevier.

- Typical IR Absorptions of Aromatic Compounds. In: Infrared and Raman Spectroscopy.

- Journal of Molecular Structure : Impact Factor & More - Researcher.Life.

- FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram - ResearchGate.

- FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),... - ResearchGate.

- IR Spectrum of Benzyl Alcohol(?) : r/chemhelp - Reddit.

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

- Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS - PubMed.

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Characteristic vibrational freqencies of functional groups (CHE) - YouTube.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - YouTube.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts.

- Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a... | Download Scientific Diagram - ResearchGate.

- Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy | The Journal of Organic Chemistry - ACS Publications.

- How to Interpret an IR Spectrum and Identify the RIGHT Functional Group - YouTube.

- Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central.

- Description of Aromaticity with the Help of Vibrational Spectroscopy: Anthracene and Phenanthrene - SMU.

- Characteristic Group Vibrations of Organic Molecules.

Sources

- 1. Buy (4,5-Difluoro-2-iodophenyl)methanol [smolecule.com]

- 2. (2,4-Difluoro-5-iodo-phenyl)-methanol (1097626-21-5) for sale [vulcanchem.com]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. s4science.at [s4science.at]

- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. m.youtube.com [m.youtube.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthetic Versatility of (5-Fluoro-2-iodophenyl)methanol: An In-depth Reactivity Profile

Introduction: A Key Building Block in Modern Synthesis

(5-Fluoro-2-iodophenyl)methanol is a strategically functionalized aromatic building block of increasing importance in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic hydroxymethyl group, a reactive carbon-iodine bond poised for cross-coupling, and a fluorine atom to modulate electronic properties, makes it a versatile precursor for a diverse array of complex molecules. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, making this scaffold highly attractive to researchers in drug development.[1]

This technical guide provides a comprehensive overview of the reactivity profile of this compound. We will delve into its core reactions, including palladium-catalyzed cross-coupling, oxidation, and other functional group transformations. The discussion will be grounded in mechanistic principles and supported by both specific examples from the literature and illustrative protocols based on the established reactivity of analogous systems.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay between the primary alcohol and the aryl iodide. The C–I bond is significantly weaker than C–Br or C–Cl bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2] This allows for selective transformations at the 2-position while preserving the hydroxymethyl group for subsequent manipulations. However, the presence of the alcohol necessitates careful consideration of reaction conditions to avoid undesired side reactions, such as oxidation or etherification. In some cases, protection of the hydroxyl group may be advantageous.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The ortho-iodide of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[5][6] While a specific Suzuki coupling of this compound is not extensively documented, its reactivity can be confidently predicted based on analogous systems like 4-iodobenzyl alcohol. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7]

Illustrative Protocol: Suzuki-Miyaura Coupling

A plausible protocol for the coupling of this compound with an arylboronic acid is as follows:

-

To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 5:1 mixture of 1,4-dioxane and water, add a suitable base such as K₂CO₃ (2.0 equiv).

-

De-gas the mixture by bubbling with argon for 15-20 minutes.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.